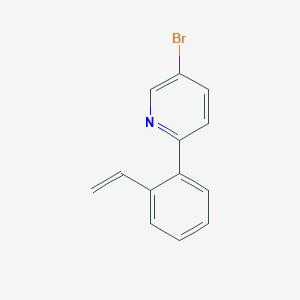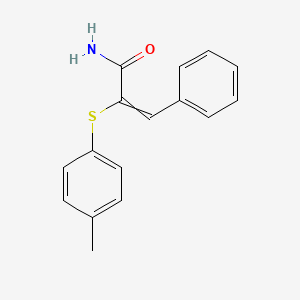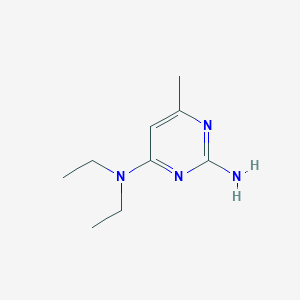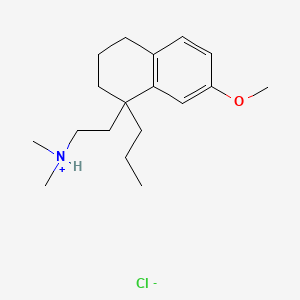
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring, a tetrahydro structure, and various functional groups including methoxy, dimethyl, and propyl groups
Preparation Methods
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the naphthalene ring, followed by the introduction of the tetrahydro structure and the functional groups. Common reagents used in the synthesis include naphthalene, ethylamine, and various catalysts. The reaction conditions often involve high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production.
Chemical Reactions Analysis
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthoquinones, while reduction may yield tetrahydronaphthalene derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity. In industry, it may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating the release and uptake of neurotransmitters. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride can be compared with other similar compounds, such as 1-Naphthalenemethanamine and 2-(1-Naphthyl)ethylamine These compounds share some structural similarities but differ in their functional groups and overall structure
Properties
CAS No. |
63766-03-0 |
|---|---|
Molecular Formula |
C18H30ClNO |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
2-(7-methoxy-1-propyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-5-10-18(12-13-19(2)3)11-6-7-15-8-9-16(20-4)14-17(15)18;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
InChI Key |
KKIMIXKKWJENDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCC2=C1C=C(C=C2)OC)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


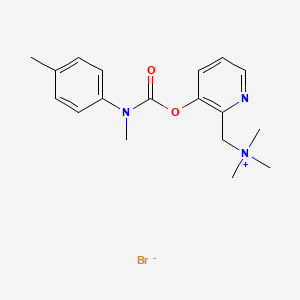
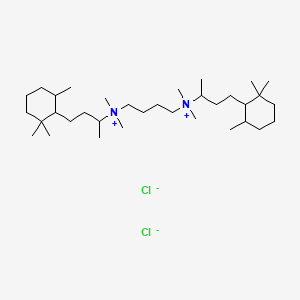

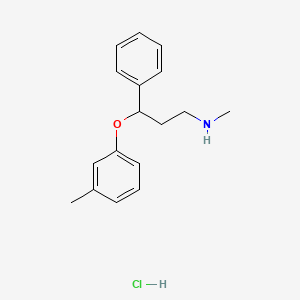
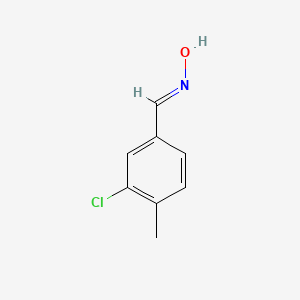
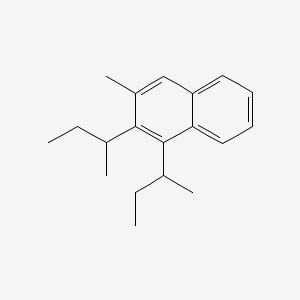
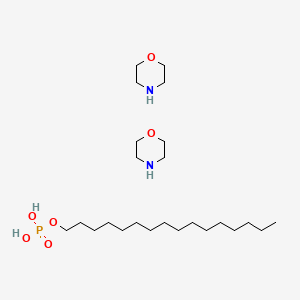
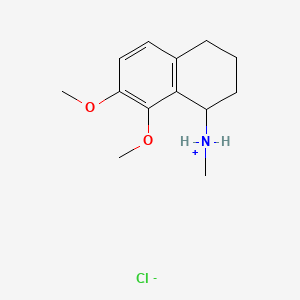
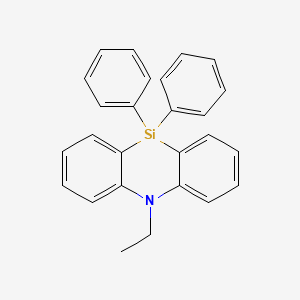
![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)

